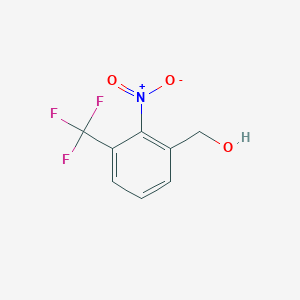

2-Nitro-3-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-nitro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANGBUMPGPSFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Nitro 3 Trifluoromethyl Benzyl Alcohol

Strategies for the Construction of the Trifluoromethylated Benzene (B151609) Ring

The assembly of the 3-(trifluoromethyl)benzyl alcohol core is a critical precursor to the final target molecule. The approaches to introduce the trifluoromethyl group onto the benzene ring can be broadly categorized into pre-functionalization and late-stage trifluoromethylation.

Pre-functionalization Approaches

Pre-functionalization strategies involve starting with a benzene ring that already contains the trifluoromethyl group at the desired position and then elaborating the benzyl (B1604629) alcohol functionality. This is often a more traditional and reliable method. A common starting material for such an approach would be 3-(trifluoromethyl)benzoic acid or its derivatives. The synthesis can proceed through the reduction of the carboxylic acid or its ester to the corresponding benzyl alcohol.

For instance, 3-(trifluoromethyl)benzoic acid can be reduced to 3-(trifluoromethyl)benzyl alcohol. Various reducing agents can be employed for this transformation, with the choice depending on the scale and the desired selectivity.

Table 1: Reduction of 3-(Trifluoromethyl)benzoic Acid Derivatives

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to room temperature | 3-(Trifluoromethyl)benzyl alcohol | High |

| Methyl 3-(trifluoromethyl)benzoate | Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature | 3-(Trifluoromethyl)benzyl alcohol | High |

This table presents plausible reduction methods based on standard organic chemistry transformations.

Late-stage Trifluoromethylation Methodologies

Late-stage functionalization involves introducing the trifluoromethyl group onto a pre-existing benzyl alcohol or a protected precursor. These methods are of significant interest in medicinal chemistry for the rapid diversification of molecular scaffolds. Various reagents and catalytic systems have been developed for the trifluoromethylation of aromatic C-H bonds. However, achieving regioselectivity at the meta-position of a benzyl alcohol derivative can be challenging due to the ortho, para-directing nature of the benzylic oxygen. Protecting the alcohol group as an ether or ester can modify its directing effect and influence the outcome of the trifluoromethylation reaction.

Introduction of the Nitro Functional Group

With the 3-(trifluoromethyl)benzyl alcohol scaffold in hand, the subsequent critical step is the introduction of the nitro group at the C2 position. This is typically achieved through electrophilic aromatic substitution, specifically nitration.

Electrophilic Nitration of Benzyl Alcohol Precursors

The direct nitration of 3-(trifluoromethyl)benzyl alcohol presents a significant regioselectivity challenge. The outcome of the reaction is governed by the directing effects of the two substituents already present on the benzene ring: the trifluoromethyl group (-CF₃) and the hydroxymethyl group (-CH₂OH).

The trifluoromethyl group is a strong electron-withdrawing group and is known to be a meta-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com Conversely, the hydroxymethyl group is a weak activating group and an ortho, para-director. The interplay of these opposing directing effects makes the selective nitration at the C2 position (ortho to the -CH₂OH group and ortho to the -CF₃ group) a complex problem.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely lead to a mixture of isomers, with the major product potentially being the one directed by the stronger directing group or the least sterically hindered position. Given the meta-directing nature of the -CF₃ group, nitration at the C5 position would be electronically favored. The ortho, para-directing -CH₂OH group would favor nitration at the C2, C4, and C6 positions. The desired 2-nitro product is ortho to both substituents, a position that might be sterically hindered.

Table 2: Predicted Isomeric Products from the Nitration of 3-(Trifluoromethyl)benzyl alcohol

| Isomer | Position of Nitration | Directing Influence | Expected Abundance |

|---|---|---|---|

| 2-Nitro-3-(trifluoromethyl)benzyl alcohol | C2 | -CH₂OH (ortho), -CF₃ (ortho) | Minor to moderate |

| 4-Nitro-3-(trifluoromethyl)benzyl alcohol | C4 | -CH₂OH (para) | Potentially significant |

| 5-Nitro-3-(trifluoromethyl)benzyl alcohol | C5 | -CF₃ (meta) | Potentially major |

| 6-Nitro-3-(trifluoromethyl)benzyl alcohol | C6 | -CH₂OH (ortho) | Minor to moderate |

This table is a qualitative prediction based on established principles of electrophilic aromatic substitution.

To achieve selective ortho-nitration, the reaction conditions must be carefully optimized. This could involve the use of different nitrating agents, solvents, and temperatures. Protecting the hydroxymethyl group as an ether or an ester could alter its directing effect and steric bulk, potentially favoring nitration at the desired position.

An alternative strategy to circumvent the regioselectivity issue is to start with a precursor where the desired substitution pattern is already established. For example, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been reported. beilstein-journals.org This suggests a potential multi-step pathway where the chloro group could be used to direct the nitration and then be subsequently removed or transformed.

Another plausible synthetic route involves the preparation of 2-nitro-3-(trifluoromethyl)benzaldehyde, followed by its reduction to the target benzyl alcohol. The reduction of a nitro-substituted aldehyde to the corresponding alcohol can be achieved with high selectivity using reducing agents such as sodium borohydride (B1222165). A known procedure for a similar transformation is the reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol, which proceeds in high yield.

Table 3: Potential Reaction Conditions for the Reduction of a Nitro-Aldehyde Precursor

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Reported Yield (Analogous Reaction) |

|---|---|---|---|---|---|

| 2-Nitro-3-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol (B129727) | 0 °C to room temperature | This compound | ~93% |

This table outlines a potential final step in the synthesis, with yield data from a closely related reaction.

Optimization of Reaction Conditions for Ortho-Nitration

Influence of Mixed Acid Composition and Concentration

The nitration of 3-(trifluoromethyl)benzyl alcohol to introduce a nitro group at the C-2 position is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The composition and concentration of this "mixed acid" are paramount as they dictate the concentration of the active nitrating agent, the nitronium ion (NO₂⁺).

Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The efficiency of this process is directly related to the acid concentrations.

Key Research Findings:

Role of Sulfuric Acid: A higher concentration of sulfuric acid shifts the equilibrium towards the formation of the nitronium ion, thereby increasing the reaction rate. However, excessively harsh conditions can lead to unwanted side reactions, including oxidation of the alcohol group or the formation of dinitrated byproducts.

Water Content: The presence of water in the reaction medium deactivates the nitronium ion. Therefore, maintaining a low water content by using concentrated acids is crucial for an effective reaction. The composition of the mixed acid is carefully controlled to optimize the balance between reactivity and selectivity.

Below is a table illustrating the conceptual relationship between mixed acid composition and the generation of the active nitrating agent.

| H₂SO₄ Concentration | HNO₃ Concentration | Water Content | Relative [NO₂⁺] | Potential Outcome |

| High | High | Low | High | Fast reaction, risk of over-nitration and side reactions. |

| Moderate | High | Low-Moderate | Moderate | Controlled reaction rate, improved selectivity. |

| High | Low | Moderate | Low | Slower reaction, potentially incomplete conversion. |

| Low | High | High | Very Low | Very slow or no reaction. |

Temperature and Stirring Effects

Control of reaction temperature and agitation are critical physical parameters in the nitration of aromatic compounds. Aromatic nitration is a highly exothermic process, and improper temperature management can lead to thermal runaway, significantly reducing the yield of the desired product and posing safety risks.

Key Research Findings:

Temperature Control: The reaction is typically conducted at reduced temperatures (e.g., 0–10 °C) to control the reaction rate and enhance selectivity. Lower temperatures disfavor the formation of byproducts, particularly dinitro compounds. Maintaining a consistent temperature profile is essential for reproducible results.

Stirring and Mass Transfer: The reaction mixture can be heterogeneous. soton.ac.uk Vigorous stirring is necessary to ensure efficient mass transfer between the phases, promoting a uniform reaction rate and preventing localized "hot spots" where excessive heat could lead to degradation or side reactions. soton.ac.uk Inadequate stirring can result in lower yields and a less pure product profile.

Continuous Flow Reactor Applications for Nitration

To overcome the safety and control challenges associated with batch nitrations, modern synthetic chemistry has turned to continuous flow reactors. researchgate.net This technology offers significant advantages due to superior heat and mass transfer capabilities. researchgate.net

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a coiled tube. soton.ac.uk The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, enabling better temperature control and minimizing the risk of thermal runaway. researchgate.net This enhanced control allows reactions to be run under more aggressive conditions, often leading to higher yields and shorter reaction times. beilstein-journals.org

Key Advantages of Continuous Flow Nitration:

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior temperature control. researchgate.net | researchgate.net |

| Heat Transfer | Limited by the surface area of the vessel, can lead to localized hot spots. soton.ac.uk | Excellent heat transfer allows for precise temperature control of highly exothermic reactions. researchgate.net | soton.ac.ukresearchgate.net |

| Mass Transfer | Dependent on stirring efficiency, can be poor in heterogeneous systems. soton.ac.uk | Enhanced mixing and high surface area lead to superior mass transfer. researchgate.net | soton.ac.ukresearchgate.net |

| Process Control | Slower response to parameter changes (temperature, addition rate). | Rapid response and precise control over residence time, stoichiometry, and temperature, leading to higher selectivity. soton.ac.ukresearchgate.net | soton.ac.ukresearchgate.net |

Alternative Nitration Strategies

While mixed acid is the most common nitrating agent, alternative methods exist that can offer advantages in terms of safety, selectivity, or substrate compatibility. For substrates sensitive to strong acids, milder nitrating agents may be employed. One such alternative is acetyl nitrate (B79036), which is formed from the reaction of nitric acid and acetic anhydride. researchgate.net This reagent is generally less aggressive than the nitronium ion generated in mixed acid and can provide different regioselectivity in certain cases. Other nitrating systems, though less common for this specific transformation, include nitronium salts like NO₂BF₄.

Formation of the Benzyl Alcohol Moiety

Reduction of Carboxylic Acid Derivatives

An alternative synthetic route to this compound involves the reduction of a corresponding carboxylic acid, namely 2-nitro-3-(trifluoromethyl)benzoic acid. This approach changes the order of synthetic steps, forming the alcohol group after the aromatic ring has been appropriately substituted.

Reduction of Nitro(trifluoromethyl)benzoic Acids

The chemoselective reduction of a carboxylic acid to an alcohol in the presence of other reducible functional groups, such as a nitro group, presents a significant challenge. Many powerful reducing agents that can reduce carboxylic acids will also reduce the nitro group.

However, recent advancements in catalysis have provided methods for this selective transformation. Heterogeneous catalysis, in particular, has shown promise. For instance, the hydrogenation of benzoic acid to benzyl alcohol has been achieved with high selectivity using a Platinum-Tin dioxide (Pt/SnO₂) catalyst under mild conditions. manchester.ac.ukqub.ac.uk This type of catalyst activates the carbonyl group of the acid for hydrogenation while disfavoring the hydrogenation of the aromatic ring. manchester.ac.uk It is plausible that such a catalytic system could be adapted for the selective reduction of 2-nitro-3-(trifluoromethyl)benzoic acid, preserving the nitro functionality.

Illustrative Catalytic Reduction Conditions:

| Catalyst | Substrate | Product | Selectivity | Conditions | Reference |

| Pt/SnO₂ | Benzoic Acid | Benzyl Alcohol | 97% | 190 °C, 30 bar H₂ | qub.ac.uk |

| Ru-Sn/Al₂O₃ | Benzoic Acid | Benzyl Alcohol | 94% | 260 °C, 98 bar H₂ | qub.ac.uk |

These findings suggest that a carefully selected catalytic hydrogenation process could be a viable method for converting 2-nitro-3-(trifluoromethyl)benzoic acid into the target benzyl alcohol, offering a valuable alternative to the nitration of 3-(trifluoromethyl)benzyl alcohol.

Reduction of Nitro(trifluoromethyl)benzaldehydes

An alternative and highly efficient pathway involves the reduction of the corresponding aldehyde, 2-Nitro-3-(trifluoromethyl)benzaldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

For this specific substrate, a mild and selective reducing agent is required to avoid affecting the nitro group. Sodium borohydride (NaBH4) is an ideal candidate for this purpose. It is a less powerful reductant than LiAlH4 and is well-known for its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like nitro groups and esters. libretexts.org

The reaction is typically performed in a protic solvent, such as methanol or ethanol (B145695), at or below room temperature. The process is generally rapid, clean, and results in high yields of the desired benzyl alcohol.

Table 2: Typical Conditions for the Reduction of Nitrobenzaldehydes

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Sodium Borohydride (NaBH4) | Methanol / Ethanol | 0 °C to 25 °C | 30-60 minutes | >95% |

Hydrolysis or Alcoholysis of Nitro(trifluoromethyl)benzonitriles

Synthesizing this compound from the corresponding benzonitrile (B105546) is a multi-step process. A direct, one-pot conversion is not standard. The typical route would involve the transformation of the nitrile group into an intermediate that can then be reduced to the alcohol.

One established method is the Stephen reaction , where the nitrile is first reduced to an imine using stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl). The resulting iminium salt is then hydrolyzed in situ to furnish the corresponding aldehyde, 2-Nitro-3-(trifluoromethyl)benzaldehyde. ncert.nic.in This aldehyde can then be isolated and subsequently reduced to the target benzyl alcohol using a selective reagent like sodium borohydride, as described in section 2.3.2.

Alternatively, the nitrile could be partially reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by reduction of the aldehyde to the alcohol. ncert.nic.in Complete hydrolysis of the nitrile to 2-Nitro-3-(trifluoromethyl)benzoic acid, followed by a borane-mediated reduction, represents another, albeit longer, pathway.

Transition Metal-Catalyzed Coupling Reactions for Benzyl Alcohol Formation

While the reduction of pre-functionalized precursors is the most common approach, modern synthetic chemistry offers pathways involving the formation of the benzyl alcohol moiety through transition metal-catalyzed coupling reactions. These methods are generally more complex and may not be the most direct route for this specific target molecule but represent advanced synthetic strategies.

One potential, though not widely applied, method could involve a palladium-catalyzed formylation of an aryl bromide (e.g., 1-bromo-2-nitro-3-(trifluoromethyl)benzene). This would generate the aldehyde intermediate, which is then reduced in a subsequent step. Some processes even allow for a one-pot formylation-reduction sequence.

More advanced iron-catalyzed systems have been reported for the cross-coupling of sp3 hybridized benzyl halides with soft nucleophiles like alcohols, but these are typically for ether synthesis. organic-chemistry.org The direct synthesis of a benzyl alcohol via coupling is less common. A hypothetical route could involve the coupling of a suitable organometallic reagent with a protected formaldehyde (B43269) equivalent, but this would be a non-standard and likely inefficient approach for this particular molecule.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The choice of technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities. Given its structure, this compound is expected to be a solid at room temperature.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling). For a polar molecule like this compound, solvents such as ethanol, methanol, isopropanol, or mixtures with water or non-polar solvents like hexanes could be effective.

Column Chromatography: If recrystallization fails to remove impurities effectively, or if the product is an oil, silica (B1680970) gel column chromatography is a standard alternative. A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from starting materials and byproducts. The separation is typically monitored by Thin-Layer Chromatography (TLC). Given the polarity of the benzyl alcohol, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be employed as the eluent.

Extraction: Liquid-liquid extraction is a crucial step in the work-up of most synthetic reactions. It is used to separate the crude product from inorganic salts, acidic or basic byproducts, and water-soluble impurities. For instance, after a reduction reaction, the reaction mixture is typically quenched with water or a mild acid, and the product is extracted into an organic solvent like ethyl acetate, diethyl ether, or dichloromethane (B109758).

Characterization: Once purified, the identity and purity of the final product and key intermediates are confirmed using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NO2).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Melting Point Analysis: To assess the purity of a solid product.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 3 Trifluoromethyl Benzyl Alcohol

Transformations Involving the Hydroxyl Group

The hydroxyl moiety is the most reactive site for a variety of chemical conversions, enabling its use as a precursor for a range of other functional groups.

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The conversion of the benzyl alcohol group to higher oxidation states, particularly aldehydes, is a fundamental transformation. The efficiency and selectivity of this process are dictated by the choice of oxidizing agent and reaction conditions. The strong electron-withdrawing character of the ortho-nitro and meta-trifluoromethyl substituents makes the benzylic proton more acidic and can influence the energetics of the oxidation process.

The selective oxidation of 2-nitro-3-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, 2-nitro-3-(trifluoromethyl)benzaldehyde, is a critical step in the synthesis of various specialty chemicals. This transformation requires mild conditions to prevent over-oxidation to the carboxylic acid.

Copper-catalyzed aerobic oxidation represents a cost-effective and environmentally benign method for the synthesis of aldehydes from benzyl alcohols. While specific studies on this compound are not prevalent, the mechanism can be inferred from studies on analogous substituted benzyl alcohols. A plausible catalytic cycle is initiated by the coordination of the benzyl alcohol to a Cu(II) species.

The proposed mechanism involves the following key steps:

Deprotonation: The alcohol is deprotonated by a base, forming a copper(II) alkoxide intermediate.

Hydrogen Atom Transfer (HAT): The high reaction temperature facilitates a homolytic cleavage of the C(sp³)–H bond of the deprotonated alcohol. This occurs via a hydrogen atom transfer to the Cu(II) center, leading to the formation of a key radical intermediate and a copper(III)-hydride species (Cu(III)-H).

Single Electron Transfer (SET): A single electron is then transferred from the radical intermediate to the Cu(III)-H species. This step regenerates the Cu(II) catalyst (as a Cu(II)-H species) and produces the aldehyde product.

Catalyst Regeneration: The Cu(II)-H species can react with oxygen (air) to regenerate the initial Cu(II) catalyst, completing the catalytic cycle.

This process is often facilitated by ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or 1,10-phenanthroline (B135089) which stabilize the copper intermediates. google.comresearchgate.net

Table 1: Key Intermediates in Copper-Catalyzed Oxidation

| Intermediate/Species | Role in Catalytic Cycle |

| Copper(II) Alkoxide | Formed from the benzyl alcohol and Cu(II) catalyst. |

| Benzyl Radical Intermediate | Generated via Hydrogen Atom Transfer (HAT). |

| Copper(III)-Hydride | Formed transiently after the HAT step. |

| Copper(II)-Hydride | Product of the Single Electron Transfer (SET) step. |

Nitric acid (HNO₃) is a classic and potent oxidizing agent for converting benzyl alcohols to benzaldehydes. The reaction mechanism is believed to proceed through an initial esterification to form a benzyl nitrite (B80452) intermediate. This pathway is particularly relevant for nitro-substituted benzyl alcohols.

The key mechanistic steps are as follows:

Initiation: Nitric acid can thermally decompose to generate nitrogen dioxide (NO₂). In aqueous media, NO₂ exists in equilibrium with nitrous acid (HNO₂) and nitric acid. researchgate.netresearchgate.net

Nitrite Ester Formation: The benzyl alcohol undergoes an electrophilic substitution reaction with the nitrosating species (e.g., nitrosonium ion, NO⁺, derived from HNO₂) to form a benzyl nitrite ester. researchgate.net

Decomposition: This benzyl nitrite intermediate is unstable and irreversibly decomposes to yield the final product, 2-nitro-3-(trifluoromethyl)benzaldehyde, and nitric oxide (NO). researchgate.net

Regeneration: The nitric oxide can be re-oxidized by oxygen or nitric acid in the reaction mixture, regenerating the reactive nitrogen species and continuing the process. nih.gov

The reaction is often catalyzed by a small amount of sodium nitrite to ensure the initial generation of the active nitrosating agent. researchgate.netrsc.org The reaction temperature is a critical parameter, typically controlled between 40-75°C to ensure selective oxidation to the aldehyde without significant formation of the corresponding carboxylic acid. rsc.org

Table 2: Reaction Conditions for Nitric Acid Oxidation of o-Nitrobenzyl Alcohol Analogues

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 40 - 75 °C | Balances reaction rate and selectivity, minimizing over-oxidation. rsc.org |

| Nitric Acid Conc. | Half-concentrated to Concentrated | Acts as both reactant and solvent/medium. rsc.org |

| Initiator | Sodium Nitrite (catalytic) | Ensures initial formation of active nitrosating species (HNO₂). researchgate.net |

| Solvent | Optional (e.g., water, inert organic solvent) | Can be used to control reaction rate and temperature. rsc.org |

Formation of Esters

The hydroxyl group of this compound can readily undergo esterification with various acylating or sulfinylating agents to form the corresponding esters.

Trifluoromethylsulfinylation involves the formation of a trifluoromethylsulfinate ester. This transformation introduces the -S(O)CF₃ moiety onto the benzylic oxygen. While specific literature detailing the trifluoromethylsulfinylation of this compound is scarce, a plausible synthetic route can be proposed based on general methods of sulfinate ester synthesis.

The reaction would likely involve the activation of the alcohol or the use of a highly reactive trifluoromethanesulfinylating agent. A probable pathway is the reaction of the alcohol with trifluoromethanesulfinyl chloride (CF₃S(O)Cl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine.

The proposed mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of this compound attacks the electrophilic sulfur atom of trifluoromethanesulfinyl chloride.

Proton Abstraction: The base present in the reaction mixture removes the proton from the resulting oxonium ion intermediate.

Product Formation: This step leads to the formation of the 2-nitro-3-(trifluoromethyl)benzyl trifluoromethylsulfinate ester and the hydrochloride salt of the base.

The presence of the electron-withdrawing groups on the aromatic ring would decrease the nucleophilicity of the alcohol, potentially requiring more forcing conditions or a more potent sulfinylating agent for the reaction to proceed efficiently.

Nitration to Benzyl Nitrates

The transformation of benzyl alcohols into benzyl nitrates can occur through reactions with nitrating agents. For instance, the gas-phase reaction of benzyl alcohol with the nitrate (B79036) radical (NO₃•) leads to the formation of benzyl nitrate. researchgate.netresearchgate.net The proposed mechanism involves the initial abstraction of the benzylic hydrogen atom from the alcohol, forming a benzyl radical with the hydroxyl group still attached. researchgate.net This radical can then rearrange, followed by the addition of nitrogen dioxide (NO₂) to yield the corresponding benzyl nitrate. researchgate.net

While specific studies on the direct nitration of the alcohol functional group in this compound are not extensively detailed in the provided search results, the general principles of benzyl alcohol nitration suggest a potential pathway. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring would likely influence the reactivity of the benzylic position. These groups deactivate the ring towards electrophilic aromatic substitution but their electronic effects on the stability of radical intermediates in side-chain reactions are complex. The reaction with a nitrate radical, for instance, would proceed via a radical mechanism on the benzylic carbon.

In a related context, ferric nitrate has been shown to act as an oxidizing agent for benzyl alcohol, converting it to benzaldehyde (B42025). nih.govrsc.org This process is initiated by the decomposition of the nitrate to form reactive nitrogen species like HNO₂ which then attack the alcohol. nih.gov This highlights that reactions involving nitrates can lead to oxidation as a competing pathway to the formation of benzyl nitrate esters.

Etherification Reactions

Etherification represents a significant class of reactions for benzyl alcohols. This involves the formation of a C-O-C ether linkage, which can occur through self-condensation (homo-etherification) or reaction with a different alcohol (cross-etherification).

The etherification of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. Alcohols with electron-withdrawing groups, such as the trifluoromethyl group, present unique reactivity profiles.

Homo-etherification: Research has demonstrated that 2-(Trifluoromethyl)benzyl alcohol can undergo symmetrical etherification (homo-etherification). In one study, the reaction of 2-(Trifluoromethyl)benzyl alcohol in the presence of an iron(III) chloride catalyst at 120 °C yielded the corresponding symmetric ether, bis(2-(trifluoromethyl)benzyl) ether, in a moderate 56% yield. acs.org This indicates that while the deactivating trifluoromethyl group makes the alcohol less reactive compared to analogues with electron-donating groups, self-condensation is still a viable pathway under appropriate conditions. acs.org

Cross-etherification: The cross-etherification involving benzyl alcohols with strong electron-withdrawing groups is more challenging. Studies have shown that the deactivating effect of the trifluoromethyl group can prevent cross-etherification reactions from occurring under certain catalytic conditions. acs.orgnih.gov For example, attempts to perform cross-etherification of 1-(1-(benzyloxy)ethyl)-4-(trifluoromethyl)benzene and 1-(1-(benzyloxy)ethyl)-3-(trifluoromethyl)benzene were unsuccessful, even at elevated temperatures of 120 °C. acs.org The formation of a stable benzylic carbocation is a key step in these reactions, and electron-withdrawing groups destabilize this intermediate, thereby hindering the reaction. acs.orgnih.govorganic-chemistry.org

Iron chlorides (FeCl₂ and FeCl₃) have emerged as effective, inexpensive, and environmentally friendly catalysts for the etherification of benzyl alcohols. acs.orgnih.gov

For symmetrical etherification, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been successfully employed. acs.orgnih.gov A catalytic amount (e.g., 5 mol %) of FeCl₃·6H₂O in a green solvent like propylene (B89431) carbonate can promote the dehydration of benzyl alcohols to form symmetrical ethers. acs.org For less reactive substrates like 2-(Trifluoromethyl)benzyl alcohol, higher temperatures are required to achieve satisfactory conversion. acs.org

For selective cross-etherification to form unsymmetrical ethers, a system combining iron(II) chloride tetrahydrate (FeCl₂·4H₂O) with a suitable ligand, such as a pyridine bis-thiazoline ligand, has been developed. acs.orgnih.gov This catalytic system demonstrates high selectivity, favoring the formation of the unsymmetrical product over the symmetrical by-products. acs.orgresearchgate.netresearchgate.net However, as noted previously, its effectiveness is limited with substrates bearing strong electron-withdrawing groups like trifluoromethyl, which resist the formation of the necessary carbocation intermediate. acs.orgnih.gov The proposed mechanism for these iron-catalyzed reactions involves the formation of a benzylic carbocation intermediate, which is then attacked by a second alcohol molecule to form the ether linkage. acs.org

Table 1: Iron-Catalyzed Homo-Etherification of Substituted Benzyl Alcohols

Data synthesized from research on iron-catalyzed etherification of benzyl alcohols. acs.org

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comjsynthchem.com This reaction converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com

Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds to their corresponding anilines. masterorganicchemistry.comwikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com

For the reduction of this compound, catalytic hydrogenation would yield 2-Amino-3-(trifluoromethyl)benzyl alcohol. A variety of catalysts are effective for this transformation, with palladium, platinum, and nickel being the most widely used. masterorganicchemistry.comwikipedia.org

Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for nitro group reductions. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. wikipedia.orgmdpi.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another powerful catalyst for the hydrogenation of nitroarenes. wikipedia.org

Raney Nickel (Raney-Ni): This catalyst is also frequently used, often with hydrogen gas or a hydrogen donor like hydrazine. wikipedia.orgresearchgate.net

The reaction conditions for catalytic hydrogenation are generally mild, and the method shows good tolerance for other functional groups, including the benzyl alcohol moiety in the target molecule. organic-chemistry.org The chemoselectivity of the reaction allows for the specific reduction of the nitro group without affecting the alcohol or the trifluoromethyl group.

Table 2: Common Catalytic Systems for Nitroarene Reduction

This table summarizes general conditions and is not specific to a single substrate. masterorganicchemistry.comwikipedia.orgresearchgate.net

Reductions of the Nitro Group to Amine or other Nitrogen-Containing Functionalities

Metal-mediated Reductions (e.g., Fe-AcOH-H₂O)

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. While specific studies on the Fe-AcOH-H₂O reduction of this compound are not detailed in the provided literature, the general mechanism for the reduction of nitroarenes using iron metal in acidic medium is well-established. This process, known as the Béchamp reduction, typically involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally to an amino group, yielding the corresponding aniline.

ArNO₂ + 3Fe + 6H⁺ → ArNH₂ + 3Fe²⁺ + 2H₂O

For this compound, this reaction would be expected to produce 2-Amino-3-(trifluoromethyl)benzyl alcohol. The acidic conditions provided by acetic acid (AcOH) facilitate the protonation steps required in the reduction cascade. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) and the benzyl alcohol moiety are not expected to interfere with the reduction of the nitro group under these conditions. Other metal-free systems, such as those using trichlorosilane, have also proven effective for reducing aromatic nitro derivatives to primary amines under mild conditions. beilstein-journals.org

| Starting Material | Reagents | Expected Major Product |

|---|---|---|

| This compound | Fe, AcOH, H₂O | 2-Amino-3-(trifluoromethyl)benzyl alcohol |

Samarium(II)-mediated Reductions

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reducing agent used in a variety of organic transformations, including the reduction of nitro compounds. gu.se Mechanistic studies on the Sm(II)-mediated reduction of aryl nitro compounds to their corresponding arylamines have shown that the reaction proceeds under anhydrous conditions and that intermediate species, such as azoarenes or hydrazines, can be isolated by controlling the stoichiometry of the samarium(II) reagent. nih.gov

The complete reduction of an aryl nitro group to an amine requires six equivalents of the samarium(II) reagent. nih.gov The use of SmI₂ in combination with an amine and water has been developed into an efficient system for the reduction of nitroalkenes and the reductive cleavage of certain bonds. gu.segu.se This system is noted for its tolerance of other sensitive functional groups. gu.se For this compound, treatment with a sufficient excess of a Sm(II) reagent is expected to cleanly reduce the nitro group to the corresponding amine. nih.govresearchgate.net More recent developments have explored photocatalytic methods for generating Sm(II) in situ, which can then be used for reductions of functional groups like nitro and aldehyde groups. acs.org

Reductive Cleavage Mechanisms

The C(sp²)–C(sp³) bond of benzyl alcohols can be susceptible to reductive cleavage under certain catalytic conditions. Rhodium(III)-catalyzed reactions, for instance, have been shown to cleave the C–C bond between the aromatic ring and the carbinol carbon in 1,1-biarylmethanols. sci-hub.seresearchgate.net This process is proposed to involve the formation of a five-membered rhodacycle intermediate, which then converts to a Rh(III) hydride species that facilitates the reduction. sci-hub.seresearchgate.net The presence of electron-withdrawing substituents, such as a trifluoromethyl group, on the phenyl ring has been observed to lead to slightly lower yields in these types of reactions. sci-hub.se

Additionally, samarium(II)-based systems have been mechanistically studied for the reductive cleavage of benzyl-heteroatom bonds. gu.se A system comprising SmI₂, an amine, and water can be used for the defunctionalization of benzylic alcohols, amines, and thiols. gu.segu.se This suggests that under specific Sm(II)-mediated conditions, the C–O bond of the benzyl alcohol in this compound could potentially undergo cleavage.

Radical Pathways Involving Nitro Groups

The nitro group of this compound can participate in radical reactions, particularly under photochemical conditions. The photochemistry of 2-nitrobenzyl compounds is well-documented, often involving an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position to form an aci-nitro intermediate. researchgate.net This intermediate can then undergo a series of transformations. For 2-nitrobenzyl alcohol, irradiation leads to the formation of 2-nitrosobenzaldehyde. researchgate.net This reaction can proceed through two competing pathways depending on the solvent: a dual proton transfer mechanism that forms a hydrated nitroso compound, or a cyclization process to a benzisoxazolidine intermediate. researchgate.net

Furthermore, gas-phase reactions of benzyl alcohol with the nitrate radical (NO₃•) have been studied, showing that the reaction can lead to the formation of benzaldehyde and benzyl nitrate. researchgate.netresearchgate.net These reactions are initiated by hydrogen atom abstraction from the benzylic position. researchgate.net The presence of the ortho-nitro group can also influence reactivity through intramolecular assistance in solvolysis reactions, which may proceed through transition states with radical character. mdpi.com

Reactivity at the Trifluoromethyl-Substituted Phenyl Ring

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. uci.edu

The phenyl ring of this compound is substituted with three groups:

-NO₂ (nitro): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects. total-synthesis.com

-CF₃ (trifluoromethyl): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com

-CH₂OH (hydroxymethyl): A weakly activating, ortho, para-directing group.

The combined effect of two potent deactivating groups (-NO₂ and -CF₃) renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. total-synthesis.comyoutube.com Any substitution reaction would be significantly slower than on benzene (B151609) itself. The directing effects of the substituents would determine the position of attack.

| Position | Directing Influence from -CH₂OH (at C1) | Directing Influence from -NO₂ (at C2) | Directing Influence from -CF₃ (at C3) | Overall Likelihood |

|---|---|---|---|---|

| C4 | para (favorable) | - | ortho (sterically hindered) | Low (strong deactivation) |

| C5 | - | meta (favorable) | meta (favorable) | Most likely site (if reaction occurs) |

| C6 | ortho (favorable) | - | - | Low (strong deactivation) |

Given the overwhelming deactivating influence of the nitro and trifluoromethyl groups, electrophilic aromatic substitution on this substrate is highly unfavorable. If forced to occur, the least deactivated position, C5, which is meta to both strong deactivators, would be the most probable site of substitution.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS, or SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This mechanism is the mirror opposite of EAS and requires two key features on the substrate:

A good leaving group (typically a halide). libretexts.org

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

These electron-withdrawing groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov

The molecule this compound does not possess a suitable leaving group on the aromatic ring. The substituents are -H, -CH₂OH, -NO₂, and -CF₃, none of which can be readily displaced by a nucleophile under typical NAS conditions. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution.

However, if a leaving group (e.g., a halogen) were present on the ring, the existing -NO₂ and -CF₃ groups would strongly activate the ring toward an SₙAr reaction. For example, a leaving group at the C1 position would be ortho to the powerfully activating nitro group, making it highly susceptible to nucleophilic attack.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-(trifluoromethyl)benzyl alcohol |

| Acetic acid |

| Samarium(II) iodide |

| Trichlorosilane |

| 2-nitrosobenzaldehyde |

| Benzaldehyde |

| Benzyl nitrate |

| Benzene |

Aryl Halide Formation (e.g., from benzyl alcohol derivatives)

The conversion of benzyl alcohol derivatives to their corresponding aryl halides (specifically benzyl halides) is a fundamental transformation in organic synthesis, providing a gateway to a variety of subsequent nucleophilic substitution reactions. For a substituted compound like this compound, this conversion involves the replacement of the hydroxyl (-OH) group with a halogen atom (e.g., -Cl, -Br). This process is typically achieved using a range of halogenating agents.

The reactivity of the benzylic hydroxyl group is influenced by the electronic nature of the substituents on the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃) at the ortho and meta positions, respectively, significantly impacts the reaction conditions required for halogenation.

A common method for synthesizing benzyl chlorides from benzyl alcohols involves refluxing the alcohol with a suitable chlorinating agent. For instance, 4-bromo-3-nitrobenzyl chloride has been synthesized from its corresponding alcohol by refluxing in dichloromethane (B109758) with a chlorinating agent. nih.gov A similar strategy could be applied to this compound. Another established process involves the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol with HX (where X is a halide), sometimes in the presence of sulfuric acid, to produce the corresponding benzyl halide. google.com This indicates that even with electron-withdrawing trifluoromethyl groups, the transformation is feasible.

The general reaction can be represented as:

Figure 1: General scheme for the conversion of a substituted benzyl alcohol to the corresponding benzyl halide.

Below is a table summarizing common halogenating agents used for converting benzyl alcohols to benzyl halides.

| Halogenating Agent | Target Halide | Typical Conditions |

| Thionyl chloride (SOCl₂) | Benzyl chloride | Reflux in an inert solvent |

| Phosphorus pentachloride (PCl₅) | Benzyl chloride | Reaction in a non-polar solvent |

| Hydrochloric acid (HCl) | Benzyl chloride | Reaction with concentrated HCl, often with a catalyst |

| Phosphorus tribromide (PBr₃) | Benzyl bromide | Reaction in a solvent like diethyl ether or THF |

| Hydrobromic acid (HBr) | Benzyl bromide | Reflux with concentrated HBr |

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting product formation. The interplay between the nitro, trifluoromethyl, and benzyl alcohol functional groups gives rise to complex reaction pathways, often involving reactive intermediates and specific transition states.

Elucidation of Reaction Intermediates

Investigations into the reactions of nitrobenzyl compounds, particularly 2-nitrobenzyl alcohol, have identified several key transient species that dictate the reaction outcome. rsc.orgresearchgate.netpsu.edu

In photochemical reactions, the initial step is often an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. researchgate.netpsu.edu This primary photoproduct is highly reactive and can undergo further transformations through competing pathways. One pathway involves cyclization to form a short-lived benzisoxazolidine intermediate. researchgate.netpsu.edu An alternative pathway, which is prevalent in aprotic solvents, involves proton transfer to form a hydrated nitroso compound, which then dehydrates to the corresponding 2-nitrosobenzaldehyde. researchgate.netpsu.edu

Under acidic conditions, different intermediates are proposed. The reaction of 2-nitrobenzyl alcohol in strong acids like trifluoromethanesulfonic acid is suggested to proceed through the formation of the C-protonated conjugate acid of anthranil (B1196931) N-oxide. rsc.org Subsequent steps likely involve the mono- and di-protonated forms of 2-nitrosobenzaldehyde. rsc.org More recent studies on the synthesis of cinnolines from 2-nitrobenzyl alcohol have also highlighted the crucial role of 2-nitrosobenzaldehyde as a key intermediate formed via an intramolecular redox reaction. rsc.org

The primary reaction intermediates identified in studies of 2-nitrobenzyl alcohol are summarized below.

| Intermediate Type | Precursor | Formation Condition | Subsequent Product |

| Aci-nitro species | 2-Nitrobenzyl alcohol | Photochemical irradiation | Benzisoxazolidine or Nitroso hydrate |

| Benzisoxazolidine | Aci-nitro species | Photochemical, aqueous (pH 3-8) | Carbonyl hydrate |

| Nitroso hydrate | Aci-nitro species | Photochemical, aprotic solvents | 2-Nitrosobenzaldehyde |

| Anthranil N-oxide (protonated) | 2-Nitrobenzyl alcohol | Strong acid (e.g., CF₃SO₃H) | 2-Nitrosobenzaldehyde (protonated) |

| 2-Nitrosobenzaldehyde | Various | Photochemical, acidic, or redox | Various heterocycles |

Transition State Analysis in Nitrobenzyl Alcohol Reactions

The analysis of transition states provides insight into the energy barriers and structural changes that occur during a chemical reaction. For reactions involving substituted benzyl derivatives, such as solvolysis, the structure of the transition state is highly sensitive to the electronic properties of the ring substituents. nih.gov

In the solvolysis of substituted benzyl chlorides, the reaction can proceed through a concerted (Sₙ2-like) or a stepwise (Sₙ1-like) mechanism, each with a distinct transition state. For a compound like this compound, the strong electron-withdrawing nature of the substituents would destabilize a carbocation intermediate, making a pure Sₙ1 pathway unfavorable. Instead, a concerted mechanism or a mechanism with a highly unstable, short-lived carbocation is more likely.

Studies on related systems show that as the reactivity of the substrate decreases (due to electron-withdrawing groups), there are shifts in the transition state structure. nih.gov This can be visualized on a More-O'Ferrall reaction coordinate diagram. For a concerted displacement, the transition state for a less reactive benzyl halide will have more bond-making to the incoming nucleophile and more bond-breaking of the leaving group, a phenomenon consistent with anti-Hammond effects. nih.gov Therefore, in nucleophilic substitution reactions of a halide derived from this compound, the transition state would be expected to have significant associative character.

Radical Scavenging Experiments in Trifluoromethylation

The introduction of a trifluoromethyl group often proceeds via a radical mechanism. rsc.org To confirm the involvement of radical species in these transformations, radical scavenging experiments are a standard mechanistic tool. researchgate.netresearchgate.netnih.gov These experiments involve adding a compound, known as a radical scavenger or trap, to the reaction mixture. If the reaction is inhibited or stopped completely, it provides strong evidence for a radical pathway.

Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene (B42955). researchgate.net

TEMPO: This stable radical readily traps reactive carbon-centered radicals, forming a stable adduct and halting the propagation of a radical chain reaction.

1,1-Diphenylethylene: This molecule acts as a trap for the trifluoromethyl radical specifically. The addition of the CF₃• radical to the double bond forms a stable, substituted radical, which can be detected. nih.gov

In a typical trifluoromethylation reaction, the addition of a stoichiometric amount of a scavenger like TEMPO would be expected to completely suppress the formation of the desired trifluoromethylated product if the reaction proceeds through a radical intermediate. nih.gov For example, in visible-light-induced radical cascade reactions, the addition of TEMPO or 1,1-diphenylethylene completely inhibited product formation, confirming the involvement of a trifluoromethyl radical. nih.gov These experiments are essential for distinguishing between radical, nucleophilic, or electrophilic trifluoromethylation pathways. researchgate.netsemanticscholar.org

Based on the conducted research, it is not possible to generate an article that strictly adheres to the provided outline for the chemical compound “this compound.” The search results did not yield specific information linking this particular compound as a direct precursor or building block in the synthesis of indole (B1671886) derivatives, quinones, peptidomimetics, or specific pesticidally active compounds as detailed in the requested structure.

The references cited in the user's outline (e.g., nih.gov, nih.gov,,,) likely contain the specific scientific data required to populate these sections. However, without access to these specific sources, the advanced applications mentioned cannot be substantiated for "this compound."

General search results show methods for synthesizing trifluoromethylated indoles from related, but different, starting materials. For instance, research describes the synthesis of 2-CF3-indoles starting from 2-nitrobenzaldehydes or α-CF3-β-(2-nitroaryl) enamines. While these precursors share structural similarities (a nitro group and a trifluoromethyl group on a benzene ring), they are not the specified this compound. To utilize the benzyl alcohol in these pathways, it would first require oxidation to the corresponding aldehyde, a step that is not documented for this specific compound in the available search results.

Information regarding the use of this compound in the formation of quinones, the preparation of peptidomimetics, or the development of the specified pesticidally active compounds could not be found. Therefore, constructing the article with scientifically accurate and verifiable content strictly following the user's outline is not feasible. To do so would require speculation and fabrication of data, which falls outside the scope of providing factual and accurate information.

Advanced Applications in Organic Synthesis and Analytical Chemistry

2-Nitro-3-(trifluoromethyl)benzyl alcohol as a Building Block in Complex Molecule Synthesis

Derivatization for Photo-affinity Labeling and Crosslinking

Photo-affinity labeling is a powerful technique for identifying and studying biomolecular interactions. It involves a photoreactive group that, upon irradiation with light, forms a reactive species capable of covalently bonding to nearby molecules. While derivatives of 2-nitrobenzyl alcohol have been explored for such applications due to their amine selectivity, research specifically detailing the use of this compound for photo-affinity labeling and crosslinking is not extensively available in the current body of scientific literature. rsc.org

Utilization as a Chemical Reagent in Analytical Techniques

This compound has been identified as an effective "supercharging" reagent in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.netrsc.org The addition of small amounts of such reagents to the analyte solution can significantly enhance the signal intensity and promote the formation of higher charge-state ions, which is particularly beneficial for the analysis of large biomolecules like proteins. nih.govnih.gov

The precise mechanisms by which supercharging reagents like this compound enhance charge states in ESI-MS are multifaceted and a subject of ongoing research. Several theories have been proposed to explain these phenomena. One prominent theory suggests that these reagents, which typically have low volatility and low gas-phase basicity, can alter the properties of the ESI droplets. nih.govacs.org

Key proposed mechanisms include:

Direct Interaction: Adducts of the supercharging reagent are sometimes observed on higher charge states of the analyte, suggesting a direct interaction mechanism where the reagent facilitates additional protonation. nih.govacs.org

Surface Tension Effects: Some supercharging reagents can increase the surface tension of the ESI droplets. According to the charged residue model of ESI, this can lead to smaller offspring droplets during solvent evaporation, ultimately resulting in a higher charge-to-mass ratio for the analyte. nih.gov

Denaturation Effects: While often used in non-denaturing solutions, some reagents can induce a degree of protein unfolding. nih.gov This can expose more basic sites on the protein, making them more accessible for protonation and thus leading to a higher charge state.

The addition of this compound as a supercharging reagent has a demonstrable impact on the mass spectra of analytes. Research has shown that it, along with other nitrobenzyl alcohol derivatives, can significantly increase the average charge state of proteins. nih.govresearchgate.net For example, in studies with myoglobin (B1173299), various nitrobenzyl alcohol isomers and related compounds were shown to increase the ESI charging. nih.gov

The table below illustrates the effect of different supercharging reagents on the average charge state of the protein myoglobin, demonstrating the utility of this class of compounds.

| Reagent | Concentration | Average Charge State Increase (%) | Maximum Holo-Myoglobin Charge State |

| m-Nitrobenzyl alcohol (m-NBA) | 1% (v/v) | 21% | 12+ |

| o-Nitrobenzyl alcohol (o-NBA) | >38 mM | - | - |

| m-(Trifluoromethyl)-benzyl alcohol | - | - | - |

| Sulfolane | 276 mM | 61% | 18+ |

| Benzyl (B1604629) alcohol | 2.5% (v/v) | - | 14+ |

| Data compiled from studies on myoglobin and other proteins. nih.govnih.gov The specific percentage increase for m-(Trifluoromethyl)-benzyl alcohol was not detailed in the same manner but was listed among effective reagents. |

This enhancement in charge state is valuable as it shifts the mass-to-charge (m/z) ratio of large molecules to a lower range, which can be more easily detected by mass spectrometers. nih.gov Furthermore, higher charge states can improve the efficiency of tandem mass spectrometry (MS/MS) studies, which are used for sequencing and structural analysis of proteins and other macromolecules. nih.gov

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, chemists can piece together the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For aromatic compounds like benzyl (B1604629) alcohol derivatives, the chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic.

For 2-(Trifluoromethyl)benzyl alcohol , the aromatic protons typically appear in the range of δ 7.3-7.7 ppm. The benzylic protons (CH₂) next to the oxygen atom are expected to be observed as a singlet around δ 4.85 ppm, with the hydroxyl proton appearing as a broad singlet that can exchange with D₂O. rsc.orgchemicalbook.com

In the case of 2-Nitrobenzyl alcohol , the presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons. The proton ortho to the nitro group is shifted downfield, with aromatic signals appearing between δ 7.5 and 8.1 ppm. The benzylic CH₂ protons are observed around δ 4.83 ppm, and the hydroxyl proton signal appears around δ 5.55 ppm in DMSO-d₆. rsc.org

Based on these analogs, the ¹H NMR spectrum of 2-Nitro-3-(trifluoromethyl)benzyl alcohol is predicted to exhibit complex multiplets for the aromatic protons, likely in the downfield region due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups. The benzylic CH₂ protons would likely appear as a singlet, and the hydroxyl proton as a singlet that may be broadened.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.6 - 8.2 | Multiplet |

| CH₂ | ~4.9 | Singlet |

| OH | Variable | Singlet (broad) |

Note: The predicted values are estimations based on structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Experimental ¹³C NMR data for this compound is not available. However, the spectrum of 2-(Trifluoromethyl)benzyl alcohol shows aromatic carbon signals in the range of δ 121-139 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms. The benzylic carbon (CH₂OH) is typically found around δ 61.08 ppm. rsc.org

The introduction of a nitro group at the 2-position would further influence the chemical shifts of the aromatic carbons. The carbon atom attached to the nitro group (C-2) would be significantly deshielded, and the other aromatic carbons would also experience shifts based on their position relative to the two electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 120 - 150 |

| CF₃ | ~123 (quartet) |

| CH₂OH | ~60 |

Note: The predicted values are estimations based on structurally similar compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize fluorine-containing compounds. The trifluoromethyl group in this compound would produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For comparison, the ¹⁹F NMR spectrum of 4-(trifluoromethyl)benzyl alcohol in DMSO shows a signal for the CF₃ group. rsc.org The chemical shift is sensitive to the solvent and the substitution pattern on the aromatic ring. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For a compound with the molecular formula C₈H₆F₃NO₃, the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. While no specific HRMS data for this compound was found, this technique would be essential for its definitive identification. HRMS data is available for other trifluoromethylated compounds, demonstrating its utility in confirming elemental compositions. beilstein-journals.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules, allowing for the detection of the molecular ion with minimal fragmentation. Both nitrobenzyl alcohols and trifluoromethylbenzyl alcohols have been used as "supercharging" reagents in ESI-MS to enhance the ionization of other molecules, indicating that they ionize well under ESI conditions. nih.govrsc.org In the analysis of this compound, ESI-MS would be expected to readily produce a protonated molecule [M+H]⁺ or other adduct ions, allowing for the determination of its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, broad absorption band for the hydroxyl (-OH) group stretch, which typically appears in the region of 3400-3300 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. Another key indicator for the alcohol functional group is the C-O stretching vibration, which is expected to produce a strong band in the 1100-1000 cm⁻¹ range. libretexts.org

The presence of the nitro (-NO₂) group gives rise to two distinct and strong absorption bands: one for the asymmetric stretch, typically found between 1550-1530 cm⁻¹, and another for the symmetric stretch, appearing in the 1360-1340 cm⁻¹ region. The trifluoromethyl (-CF₃) group is characterized by very strong and intense C-F stretching absorptions, which are typically observed in the 1300-1100 cm⁻¹ range.

The aromatic ring contributes to several other signals. The C-H stretching vibrations of the hydrogens attached to the benzene (B151609) ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear as multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

Interactive Table: Expected IR Absorption Bands for this compound Use the filter to search for specific functional groups or wavenumber ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3300 | Strong, Broad |

| Alcohol (-CH₂OH) | C-O Stretch | 1100 - 1000 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1530 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1300 - 1100 | Very Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

UV-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of this compound in solution. This technique measures the absorption of ultraviolet and visible light by the molecule's chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the nitrated benzene ring.

While a simple benzyl alcohol exhibits an absorption maximum (λmax) around 259 nm, the presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic shift (a shift to longer wavelengths). aatbio.com Therefore, the λmax for this compound is anticipated to be at a wavelength longer than 260 nm. For instance, related compounds like 2-nitrobenzyl methyl ether show absorption extending beyond 300 nm. researchgate.net

Quantitative analysis is performed by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used for determining the concentration of active components in various formulations. researchgate.netnih.gov

Interactive Table: Expected UV-Visible Spectrophotometry Properties Filter by property to view details.

| Property | Expected Value / Description |

| Primary Chromophore | Nitrated Benzene Ring |

| Expected λmax | > 260 nm |

| Quantitative Method | Beer-Lambert Law |

| Application | Determination of concentration in solution via a calibration curve |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed to assess its purity, separate it from reaction byproducts or impurities, and perform quantitative analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine its purity and quantify it in the presence of other volatile substances. The compound is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interactions with the stationary phase.

A typical method would involve a capillary column, such as one with a non-polar (e.g., DB-5) or medium-polarity (e.g., wax-based) stationary phase. scholarsresearchlibrary.comresearchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) for definitive identification of the compound and any impurities based on their mass spectra. publisso.deresearchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic feature under specific experimental conditions.

Interactive Table: Plausible Gas Chromatography (GC) Parameters This table outlines a general method; parameters require optimization for specific applications.

| Parameter | Description |

| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm) |

| Stationary Phase | Non-polar (e.g., 5%-phenyl-methylpolysiloxane) or polar (e.g., wax) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temp. | ~250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | ~280 - 310 °C |

| Oven Program | Temperature-programmed ramp (e.g., initial hold at 60°C, ramp to 250°C) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is highly suitable for the purity assessment of this compound.

A reverse-phase (RP-HPLC) method is typically employed for a moderately polar compound like this. sielc.com In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture. austinpublishinggroup.com A common mobile phase would consist of an aqueous component (water, often with a pH-modifying acid like phosphoric or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at the compound's λmax. researchgate.net The retention time for benzyl alcohol under one specific set of conditions was reported as 1.87 minutes; the title compound would be expected to have a different retention time based on its polarity. austinpublishinggroup.com

Interactive Table: Plausible High-Performance Liquid Chromatography (HPLC) Parameters This table outlines a general method; parameters require optimization for specific applications.

| Parameter | Description |

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) bonded to silica particles |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water (buffered) |

| Detector | UV-Vis Detector (set at λmax) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temp. | Ambient to 40 °C |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of reactions, identify compounds in a mixture, and assess purity. ijcps.org For this compound, TLC is performed on a plate coated with a polar stationary phase, most commonly silica gel. jcsp.org.pk

A spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), travels up the plate by capillary action. chemistai.org Separation occurs as the compound partitions between the stationary and mobile phases. Due to the polar hydroxyl and nitro groups, the compound will have a strong affinity for the silica gel, resulting in a retardation factor (Rf value) that is sensitive to the polarity of the eluent. ualberta.cautoronto.ca The spots are typically visualized under UV light, where the aromatic ring will absorb and appear as a dark spot on a fluorescent background.

Interactive Table: Plausible Thin Layer Chromatography (TLC) Parameters This table outlines a general method; parameters require optimization for specific applications.

| Parameter | Description |

| Stationary Phase | Silica Gel G (on glass or aluminum plate) |

| Mobile Phase | Mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV Light (254 nm) |

| Measurement | Retardation Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, known as the global minimum conformation.

For a molecule like 2-Nitro-3-(trifluoromethyl)benzyl alcohol, DFT calculations would be essential for determining key structural parameters. The presence of bulky and strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups ortho and meta to the hydroxymethyl (-CH₂OH) group introduces significant steric and electronic effects. These substituents influence the orientation of the hydroxymethyl group relative to the benzene (B151609) ring and the planarity of the nitro group.

Theoretical studies on similar halogenated and substituted benzyl (B1604629) alcohols have shown that the rotational flexibility of the benzyl alcohol arm is a key factor in its conformation. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to map the potential energy surface by systematically rotating the C-C and C-O bonds of the hydroxymethyl group. researchgate.net This process identifies the most stable conformers and the energy barriers between them. Intramolecular interactions, such as potential weak hydrogen bonds between the hydroxyl hydrogen and the oxygen atoms of the ortho-nitro group or the fluorine atoms of the trifluoromethyl group, would be critical in stabilizing certain conformations. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzyl Alcohol Analog This table is illustrative, showing the type of data obtained from DFT calculations on a related compound, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.42 Å |

| Bond Length | C-C (ring-CH₂) | 1.51 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Angle | C-C-O (hydroxymethyl) | 112.5° |

| Dihedral Angle | Ring-C-C-O | ~60° (gauche) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netimist.ma